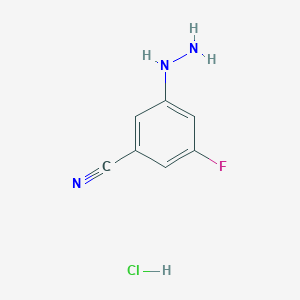

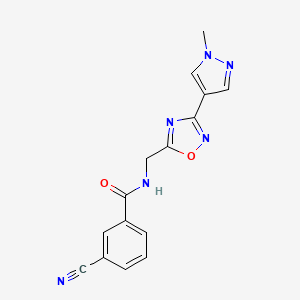

![molecular formula C10H11N3O B3016727 3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine CAS No. 2167162-38-9](/img/structure/B3016727.png)

3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine" is a derivative of the imidazo[4,5-b]pyridine class, which is a heterocyclic aromatic organic compound. This class of compounds has been the subject of various studies due to their potential biological activities and their use in the synthesis of pharmaceuticals. The compound contains a methyl group at the 3-position and a prop-2-en-1-yloxy group at the 2-position of the imidazo[4,5-b]pyridine core.

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclization reactions and the introduction of various substituents at different positions on the core structure. For example, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents involves cyclization of aminopyridines and chloro ketones, followed by the elaboration of the side chain at the 3-position . Although the exact synthesis of "3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine" is not detailed in the provided papers, similar synthetic strategies could be employed, such as starting with the appropriate aminopyridine and chloro ketone precursors.

Molecular Structure Analysis

The molecular structure of imidazo[4,5-b]pyridine derivatives has been studied using density functional theory (DFT) and X-ray crystallography. The bond lengths and angles are found to be in good agreement with experimental data, and the presence of substituents can influence the proton position of the NH group at the imidazole unit . The specific molecular structure of "3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine" would likely show similar characteristics, with the substituents affecting the electronic distribution and steric hindrance within the molecule.

Chemical Reactions Analysis

Imidazo[4,5-b]pyridine derivatives can undergo various chemical reactions, including rearrangements and reactions with nucleophiles. For instance, substituted isoxazolones can rearrange to imidazo[1,2-a]pyridines with the use of triethylamine . The reactivity of the CN and --CH2-- groups in 1-methyl-1H-2-cyanomethyl-imidazo[4,5-b]pyridine has also been investigated, leading to the synthesis of dipyridoimidazole derivatives . The chemical reactivity of "3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine" would depend on the functional groups present and could potentially participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The presence of a hydrogen bond in the NH group of the imidazole unit can be confirmed by IR spectra, which show a broad and strong contour in the 2000–3100 cm^-1 range . The physical properties such as melting point, solubility, and stability would be specific to "3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine" and would require experimental determination. Chemical properties like reactivity and selectivity in reactions would be affected by the electron-donating and withdrawing effects of the methyl and prop-2-en-1-yloxy groups.

Scientific Research Applications

Molecular and Structural Analysis

- The molecular structure and vibrational energy levels of derivatives of 3H-imidazo[4,5-b]pyridine have been analyzed using density functional theory (DFT), providing insights into their geometric and electronic properties. This research has implications for understanding the properties of 3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine at the molecular level (Lorenc et al., 2008).

Synthesis and Derivatives

- There has been synthesis and exploration of derivatives of imidazo[4,5-b]pyridine with potential antituberculotic activity, which could be relevant to the study of 3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine (Bukowski & Janowiec, 1996).

Corrosion Inhibition

- Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion, an application that extends to various industrial and scientific settings (Saady et al., 2021).

Tuberculostatic Activity

- Research has focused on synthesizing derivatives of 3-(2-imidazo[4,5-b]pyridine)propionic acid for potential tuberculostatic activity, which is significant for the development of new treatments for tuberculosis (Bukowski & Janowiec, 1989).

Anticancer and Antimicrobial Potential

- Novel therapeutic agents against M. tuberculosis have been synthesized from imidazo[4,5-b]pyridines, demonstrating their potential in medicinal chemistry and drug discovery (Harer & Bhatia, 2015).

- Synthesis of 3H-imidazo[4,5-b]pyridine derivatives has been explored, showing significant anticancer and antimicrobial activity, indicating a promising area for further research and drug development (Shelke et al., 2017).

Fluorescence Properties

- Novel derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline, related to the imidazo[4,5-b]pyridine structure, have been synthesized with notable fluorescence properties, useful for applications in dye and pigment industries (Rahimizadeh et al., 2010).

Safety And Hazards

properties

IUPAC Name |

3-methyl-2-prop-2-enoxyimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-3-7-14-10-12-8-5-4-6-11-9(8)13(10)2/h3-6H,1,7H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEGKUKTWGIIGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2-(prop-2-en-1-yloxy)-3H-imidazo[4,5-b]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyridazin-3-one](/img/structure/B3016646.png)

![1-Methyl-4-[[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]pyridin-2-one](/img/structure/B3016647.png)

![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)

![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)

![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)

![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)

![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)

![2-(3-Chlorophenyl)-9-methoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B3016666.png)